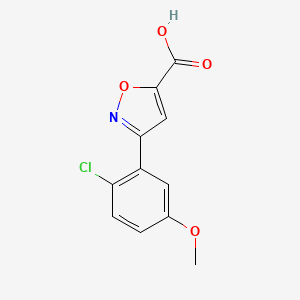![molecular formula C24H26FN3O6 B2985673 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1351651-94-9](/img/structure/B2985673.png)
2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is an intriguing compound with a multifaceted chemical structure. It's characterized by the presence of a fluorophenoxy group, a benzimidazole moiety, and a piperidine ring, offering a rich tapestry of chemical interactions and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves several key steps:
Fluorination: : Introduction of the fluorine atom onto the phenoxy group.
Benzimidazole Formation: : Cyclization reactions to form the benzimidazole ring.
Piperidine Functionalization: : Functionalization of the piperidine ring.
Coupling Reactions: : Linking the fluorophenoxy and benzimidazole-piperidine entities.
Oxalate Formation: : Reacting the compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production often leverages scalable and efficient synthetic routes:
Batch Processes: : Multiple-step synthesis in controlled environments.
Continuous Flow Synthesis: : Enables more consistent quality and higher yields.
Green Chemistry Principles: : Use of eco-friendly reagents and solvents to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Transformation through the addition of oxygen or removal of hydrogen.
Reduction: : Addition of hydrogen or removal of oxygen.
Substitution: : Replacing a functional group with another.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or alkaline medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenation using N-bromosuccinimide (NBS).
Major Products Formed
The reactions produce various intermediates and final products, often specific to the pathway and conditions employed.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has diverse applications:
Chemistry: : Used as a building block in organic synthesis and drug development.
Biology: : Investigated for its potential interactions with biological targets and pathways.
Medicine: : Explored for therapeutic potential, particularly in neuropharmacology and oncology.
Industry: : Applications in the synthesis of fine chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects through:
Molecular Interactions: : Binding to specific molecular targets, often receptors or enzymes.
Pathways: : Modulating biochemical pathways, potentially influencing signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
2-Phenoxy-1-piperidinylethanone oxalate: : Lacks the fluorine and benzimidazole modifications.
2-(2-Chlorophenoxy)-1-piperidinylethanone oxalate: : Chlorine substitution offers different reactivity and biological activity.
Its fluorinated phenoxy group and benzimidazole-piperidine core confer distinct chemical properties and potential biological activities that differentiate it from its analogs.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2.C2H2O4/c1-16-24-19-7-3-4-8-20(19)26(16)14-17-10-12-25(13-11-17)22(27)15-28-21-9-5-2-6-18(21)23;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSUXZHOBOBUSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)COC4=CC=CC=C4F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2985591.png)
![(1S)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2985592.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2985593.png)


![1-(2,5-Dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2985596.png)

![(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2985603.png)
![2-Amino-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985605.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-methoxyacetamide](/img/structure/B2985606.png)
![2-[6-ethyl-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2985608.png)



